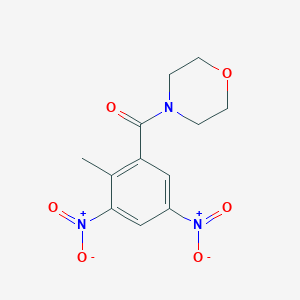
5,20-Dioxa-8,11,14,17-tetrathiatetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,20-Dioxa-8,11,14,17-tetrathiatetracosane is a chemical compound with the molecular formula C18H38O2S4 and a molecular weight of 414.758 g/mol . This compound is known for its unique structure, which includes multiple oxygen and sulfur atoms, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves several steps. One common method includes the reaction of a macrobicycle compound with diglycolyl chloride in the presence of a base, leading to the formation of a diamide. Subsequent reduction of this diamide results in the formation of the desired compound
Analyse Des Réactions Chimiques
5,20-Dioxa-8,11,14,17-tetrathiatetracosane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and oxygen atoms within the compound .
Applications De Recherche Scientifique
This compound has several applications in scientific research. In chemistry, it is used as a ligand in the synthesis of complex metal structures. In biology and medicine, its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. In industry, it may be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 5,20-Dioxa-8,11,14,17-tetrathiatetracosane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,20-Dioxa-8,11,14,17-tetrathiatetracosane include other polymacrocyclic ligands such as 8,18-dioxa-1,5,11,15-tetraaza-[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza-[11.5.3.34,10]-octadecane These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms, which can lead to different chemical properties and applications
Propriétés
| 401819-83-8 | |
Formule moléculaire |
C18H38O2S4 |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-butoxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethoxy]butane |
InChI |
InChI=1S/C18H38O2S4/c1-3-5-7-19-9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
UVXXPEPKOSECEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCSCCSCCSCCSCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)

![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
